6-Bromopyridine-2-carbaldehyde
Overview
Description
6-Bromopyridine-2-carbaldehyde is a compound used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes. It has been studied for its structure, vibrational spectra, photochemistry, and intermolecular interactions, providing a foundation for understanding its behavior in both isolated and crystalline states (Brito, Lopes, Ogruc Ildiz, & Fausto, 2023).
Synthesis Analysis
6-Bromopyridine-2-carbaldehyde has been synthesized through various methods, including palladium-catalyzed cyclizations and through reactions involving nickel(II) carboxylate chemistry. These synthetic routes demonstrate the compound's versatility in forming complex structures and its role in facilitating the synthesis of significant compounds (Cho & Kim, 2008); (Escuer, Vlahopoulou, & Mautner, 2011).
Molecular Structure Analysis
The molecular structure of 6-Bromopyridine-2-carbaldehyde has been analyzed in various studies, revealing its crystalline structure and intramolecular interactions. Hirshfeld analysis and quantum chemical DFT calculations support the understanding of its structural stability and intermolecular forces, crucial for its applications in supramolecular chemistry (Brito et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 6-Bromopyridine-2-carbaldehyde include its conversion under UV irradiation and its role in nickel(II) chemistry. These reactions highlight its reactive nature and its potential for creating a variety of complex molecules (Brito et al., 2023); (Escuer et al., 2011).
Physical Properties Analysis
The study of its vibrational spectra and the comparison between its behavior in crystalline and isolated states provide insights into the physical properties of 6-Bromopyridine-2-carbaldehyde. Such analysis is essential for understanding its stability and behavior under different conditions (Brito et al., 2023).
Chemical Properties Analysis
6-Bromopyridine-2-carbaldehyde's chemical properties, such as its reactivity under UV irradiation and its ability to form stable complexes with transition metals, underscore its utility in synthetic chemistry and material science. These properties are vital for its application in creating novel materials and catalysts (Brito et al., 2023).
Scientific Research Applications
Summary of the Application
6-Bromopyridine-2-carbaldehyde (BPCA) is used as a building block in supramolecular chemistry . This field of chemistry focuses on the chemical systems made up of a discrete number of assembled molecular subunits or components.
Results or Outcomes
2. Ligand for Transition Metal Catalysts and Luminescent Complexes
Summary of the Application
BPCA is used as a ligand for transition metal catalysts and luminescent complexes . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Results or Outcomes
3. Synthesis of Porphyrins
Summary of the Application
6-Bromopyridine-2-carbaldehyde has been used in the synthesis of porphyrins . Porphyrins are a group of organic compounds, many of which play important roles in biological systems, such as hemoglobin and chlorophyll.
Results or Outcomes
4. Ligand for Tris[(pyridyl)methyl]amine
Summary of the Application
6-Bromopyridine-2-carbaldehyde is used as a building block for Tris[(pyridyl)methyl]amine ligands . These ligands are often used in coordination chemistry to form complexes with metal ions.
Results or Outcomes
5. Study of Cryogenic Matrix Photochemistry
Summary of the Application
6-Bromopyridine-2-carbaldehyde (BPCA) has been used in the study of cryogenic matrix photochemistry . This involves studying the behavior of the compound when isolated in cryogenic matrices and exposed to light.
Results or Outcomes
6. Synthesis of Tris[(pyridyl)methyl]amine Ligands
Summary of the Application
BPCA is used as a building block for Tris[(pyridyl)methyl]amine ligands . These ligands are often used in coordination chemistry to form complexes with metal ions.
Safety And Hazards
6-Bromopyridine-2-carbaldehyde is harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, causes serious eye irritation, and is harmful if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
6-Bromopyridine-2-carbaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . As a whole, the study provides fundamental data to understand the physicochemical behavior of the compound, bridging the properties of the isolated molecule to those of the neat crystalline compound .
properties
IUPAC Name |
6-bromopyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFHFNGMCPMOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373691 | |
Record name | 6-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyridine-2-carbaldehyde | |
CAS RN |
34160-40-2 | |
Record name | 6-Bromo-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34160-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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